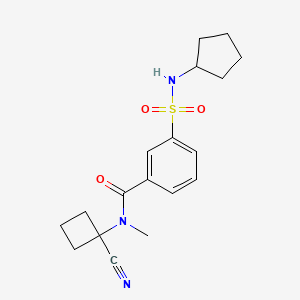
N-(1-cyanocyclobutyl)-3-(cyclopentylsulfamoyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-3-(cyclopentylsulfamoyl)-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as CCSB and is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of CCSB involves the binding of the compound to the ATP-binding site of HSP90, which prevents the enzyme from carrying out its normal function. This inhibition of HSP90 activity can lead to the accumulation of misfolded proteins, which can then be studied to gain a better understanding of the underlying mechanisms of disease.
Biochemical and Physiological Effects:
CCSB has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (cell death) in cancer cells and the inhibition of angiogenesis (the formation of new blood vessels) in tumors. Additionally, CCSB has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CCSB is its ability to selectively inhibit the activity of HSP90, making it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of CCSB is its potential toxicity, which can limit its use in certain experimental systems. Additionally, the complex synthesis of CCSB can make it difficult to obtain in large quantities, which can also limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving CCSB, including the development of new synthetic methods for producing the compound, the investigation of its potential therapeutic applications in various diseases, and the study of its effects on other enzymes and biological processes. Additionally, the development of new analogs of CCSB may lead to the discovery of even more potent and selective inhibitors of HSP90, which could have significant implications for the treatment of a variety of diseases.
Synthesemethoden
The synthesis of CCSB involves several steps, including the reaction of a cyclobutyl amine with a benzoyl chloride to form an intermediate compound. This intermediate is then reacted with a cyclopentylsulfonamide to produce the final product. The synthesis of CCSB is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
CCSB has been used extensively in scientific research to investigate the role of certain enzymes in biochemical and physiological processes. Specifically, CCSB is known to inhibit the activity of an enzyme called HSP90, which is involved in the regulation of protein folding and stability. By inhibiting HSP90, CCSB can be used to study the effects of protein misfolding and aggregation, which are associated with a variety of diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(cyclopentylsulfamoyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-21(18(13-19)10-5-11-18)17(22)14-6-4-9-16(12-14)25(23,24)20-15-7-2-3-8-15/h4,6,9,12,15,20H,2-3,5,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGGSOQDBCACJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCCC2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-(cyclopentylsulfamoyl)-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

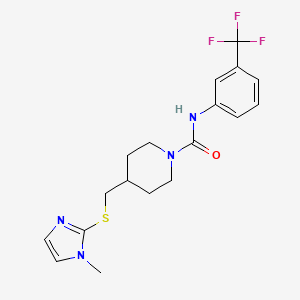
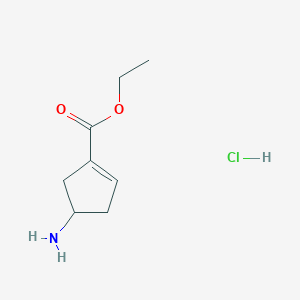
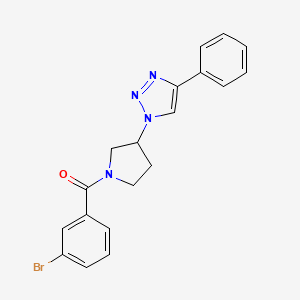

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2996252.png)
![3-Methyl-2-(2-methylprop-2-enyl)-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996253.png)



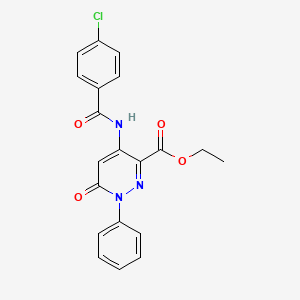
![Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B2996259.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B2996260.png)
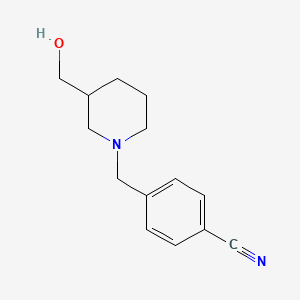
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2996263.png)